![molecular formula C13H18N2O3 B13156311 2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B13156311.png)
2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one typically involves the reaction of 4-(aminomethyl)phenol with morpholine in the presence of an appropriate catalyst . The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability . The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-aminoethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one: This compound has a similar structure but differs in the position of the amino group.
2-[4-(aminomethyl)phenoxy]-1-(morpholin-4-yl)propan-1-one: Another structurally related compound with a different alkyl chain length.
Uniqueness
2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . This uniqueness makes it valuable for various research and industrial applications .
Biological Activity
2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one, also known as a morpholine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a morpholine ring and an aminomethyl group attached to a phenoxy moiety. The following sections detail its biological activity, relevant studies, and potential therapeutic applications.
- Molecular Formula : C13H18N2O3
- Molecular Weight : 250.29 g/mol
- CAS Number : Not specified in the search results
Preliminary studies suggest that this compound may interact with various biological targets, influencing pathways involved in cell signaling and metabolic processes. The presence of the morpholine ring enhances the compound's solubility and bioavailability, making it suitable for biological studies and pharmaceutical formulations.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, including:
- Antiviral Properties : Similar compounds have shown effectiveness against viruses such as Ebola and Marburg. For example, derivatives of 4-(aminomethyl)benzamides have been reported to inhibit viral entry mechanisms effectively . The structural similarities suggest that this compound may also possess antiviral properties worth exploring.
- Neuroprotective Effects : Compounds with similar structural features have been investigated for neuroprotective effects, particularly in the context of Alzheimer’s disease. They have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's therapy .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, a comparative analysis with structurally related compounds is useful:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Amino-1-(4-morpholinyl)ethanone | Morpholine ring | Exhibits neuroprotective effects |
N-[2-[4-(dimethylamino)ethyl]-phenyl]acetamide | Dimethylamino group | Known for analgesic properties |
4-[4-(trifluoromethyl)phenyl]piperidine | Piperidine ring | Potent antagonist in certain receptor types |
This table highlights how variations in structure can lead to different biological activities, emphasizing the potential of this compound in drug development contexts.
Future Directions
Further research is needed to elucidate the full pharmacological profile of this compound. Key areas for future studies include:
- In vitro and In vivo Testing : Comprehensive testing on various cell lines and animal models to assess efficacy and safety.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
- Structure-Activity Relationship (SAR) : Exploring how modifications to its chemical structure can enhance or alter its biological effects.
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-[4-(aminomethyl)phenoxy]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C13H18N2O3/c14-9-11-1-3-12(4-2-11)18-10-13(16)15-5-7-17-8-6-15/h1-4H,5-10,14H2 |
InChI Key |
GIRJOUXAJUCYFS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)CN |
Origin of Product |
United States |
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